Product packaging for 3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine(Cat. No.:CAS No. 75564-22-6)

3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine

Cat. No.: B11968239
CAS No.: 75564-22-6
M. Wt: 412.5 g/mol
InChI Key: CFTFRXWBXHLEJY-FOXLGCTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine is a chemical compound of interest in synthetic organic chemistry research. The existing scientific literature indicates it has been referenced in studies concerning competing reaction pathways, specifically its potential synthesis from precursors like benzil and hydrazine, where it may be subject to carbon-carbon sigma-bond scission . Researchers may investigate this and other tetraazocine derivatives as probes for studying single-electron transfer processes or as substrates in the development of novel synthetic methodologies . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H20N4 B11968239 3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine CAS No. 75564-22-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75564-22-6

Molecular Formula

C28H20N4

Molecular Weight

412.5 g/mol

IUPAC Name

(3Z,7Z)-3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine

InChI

InChI=1S/C28H20N4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-32-28(24-19-11-4-12-20-24)27(31-29-25)23-17-9-3-10-18-23/h1-20H/b26-25-,28-27-,29-25?,30-26?,31-27?,31-29?,32-28?,32-30?

InChI Key

CFTFRXWBXHLEJY-FOXLGCTGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C/2=C(/N=N/C(=C(\N=N2)/C3=CC=CC=C3)/C4=CC=CC=C4)\C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 3,4,7,8 Tetraphenyl 1,2,5,6 Tetraazocine

Established Synthetic Pathways and Chemical Transformations

The construction of the 1,2,5,6-tetraazocine ring, particularly one adorned with bulky phenyl substituents, likely relies on key bond-forming reactions that assemble the eight-membered core.

Condensation Reactions for Azocine Ring Formation

The formation of the tetraazocine ring is anticipated to proceed through a bimolecular condensation reaction. A plausible approach involves the self-condensation of a suitable precursor that contains both the nitrogen-nitrogen and carbon-carbon linkages necessary for the final ring structure. For instance, a hydrazine (B178648) derivative bearing appropriately positioned phenyl groups could undergo dimerization under specific reaction conditions to yield the eight-membered ring. The driving force for such a reaction would be the formation of a thermodynamically stable, conjugated system.

Precursor Chemistry and Starting Material Derivatives

The synthesis of 3,4,7,8-tetraphenyl-1,2,5,6-tetraazocine would necessitate a precursor that already contains the C4N2 fragment with phenyl substituents. A logical starting material would be a derivative of benzil (B1666583) and hydrazine. For example, the reaction of benzil with a hydrazine derivative could potentially lead to a dihydrazone intermediate. Subsequent oxidation or cyclization of this intermediate could then form the desired tetraazocine ring. The choice of hydrazine derivative and the reaction conditions would be critical in directing the reaction towards the desired product.

Table 1: Potential Precursors and Intermediates

Precursor/Intermediate Chemical Name Role in Synthesis
Benzil 1,2-Diphenylethane-1,2-dione Provides the C-C-Ph fragments.
Hydrazine Diazane Source of the N-N linkages.

Challenges and Reinvestigations in Synthetic Approaches

The synthesis of a medium-sized, highly substituted heterocyclic ring like this compound is expected to be fraught with challenges, including competing reactions and the formation of undesired side products.

Competing Cyclization Pathways and Side Reactions

A primary challenge in the synthesis of an eight-membered ring is the entropic penalty associated with its formation. Consequently, competing cyclization pathways that lead to smaller, more stable rings are highly probable. For instance, instead of the desired [4+4] dimerization to form the tetraazocine, a [2+2] cyclization could lead to the formation of a four-membered diazete ring, or intramolecular cyclization of a precursor could yield five- or six-membered heterocyclic rings. The presence of four phenyl groups could also sterically hinder the desired cyclization, favoring alternative reaction pathways.

Carbon-Carbon σ-Bond Scission Phenomena during Synthesis

Under the energetic conditions that might be required for the cyclization reaction, such as high temperatures or the presence of strong reagents, the scission of carbon-carbon single bonds within the precursors could occur. For instance, the C-C bond in a benzil-derived precursor could potentially cleave, leading to a variety of fragmentation products rather than the desired tetraazocine. This would significantly reduce the yield of the target compound and complicate the purification process.

Purity Assessment and Isomerization Control in Reaction Products

Assuming the successful synthesis of the this compound ring, ensuring its purity and controlling potential isomerization would be crucial. The tetraazocine ring can exist in different conformations, and the bulky phenyl groups could lead to the formation of stable atropisomers. The characterization of the final product would require a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm the structure and assess its isomeric purity. The separation of any isomeric products would likely be a challenging task due to their similar physical properties.

Table 2: Summary of Synthetic Challenges

Challenge Description Potential Mitigation Strategies
Competing Cyclizations Formation of smaller, more stable rings (e.g., diazetes, pyrazoles). Use of template-assisted synthesis, high dilution conditions.
C-C Bond Scission Fragmentation of precursors under harsh reaction conditions. Milder reaction conditions, use of specific catalysts.
Isomerization Formation of conformational isomers or atropisomers. Chiral chromatography for separation, computational studies to predict stable isomers.

Emerging Synthetic Strategies and Catalytic Considerations

The development of novel synthetic routes to complex molecules is a dynamic field of research. For aza-heterocycles like tetraazocines, emerging strategies are geared towards improving efficiency, selectivity, and sustainability. These include the use of metal catalysts and the application of advanced reaction technologies such as flow chemistry.

The synthesis of eight-membered nitrogen heterocycles, such as tetraazocines, presents considerable challenges due to unfavorable entropic and enthalpic factors associated with the formation of large rings. rsc.org Metal-catalyzed reactions have emerged as a powerful tool to overcome these barriers, offering pathways to complex cyclic structures with high efficiency and selectivity. mdpi.com

While direct metal-catalyzed synthesis of this compound is not extensively documented, the principles of metal-catalyzed synthesis of other nitrogen heterocycles can be extrapolated. Transition metals are known to facilitate a variety of cyclization reactions that are crucial for the formation of heterocyclic rings. mdpi.com For instance, platinum-catalyzed cascade reactions have been successfully employed in the synthesis of various eight-membered nitrogen heterocycles. researchgate.net These reactions can proceed through a sequence of steps, such as hydration of aminoalkynes followed by intramolecular cyclization and intermolecular addition, leading to the desired ring system. researchgate.net

One of the key challenges in the synthesis of this compound from precursors like benzil and hydrazine is the competition between the desired cyclization and side reactions, such as carbon-carbon σ-bond scission. documentsdelivered.com A potential role for metal catalysts in this context would be to template the reactants, favoring the desired intramolecular cyclization pathway over competing fragmentation pathways. The choice of metal and ligands would be critical in achieving such selectivity.

Catalyst TypePotential Application in Tetraazocine SynthesisKey Advantages
Platinum (Pt)Catalyzing cascade cycloadditions of suitable precursors.High efficiency in forming eight-membered rings. researchgate.net
Ruthenium (Ru)Mediating ring-closing metathesis followed by isomerization.Can create complex heterocycles in a single synthetic operation.
Palladium (Pd)Cross-coupling reactions to build the tetraphenyl-substituted backbone prior to cyclization.Versatile for C-C and C-N bond formation.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing for the synthesis of chemical compounds, including improved safety, better heat and mass transfer, and the potential for automation and scalability. These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters.

The application of flow chemistry to the synthesis of nitrogen-containing heterocycles is a growing area of research. For instance, continuous flow systems have been used for the synthesis of various heterocycles, demonstrating enhanced reaction rates and yields compared to batch methods. While specific examples for this compound are not prominent in the literature, the general principles are applicable.

A hypothetical flow process for the synthesis of a tetraazocine derivative could involve the continuous feeding of precursor solutions into a heated microreactor. The precise temperature control afforded by the flow reactor could be crucial in minimizing side reactions and maximizing the yield of the desired product. Furthermore, the small reaction volume at any given time enhances the safety profile, especially when dealing with potentially unstable intermediates.

ParameterAdvantage in Flow SynthesisRelevance to Tetraazocine Synthesis
Temperature Control Precise and rapid heating/cooling.Minimizes thermal decomposition and side reactions.
Mixing Efficient and rapid mixing of reactants.Ensures homogeneity and consistent reaction conditions.
Safety Small reaction volumes reduce hazards.Important when dealing with energetic materials or unstable intermediates.
Scalability Throughput can be increased by running the system for longer or in parallel.Allows for efficient production of larger quantities if needed.

Advanced Structural Elucidation and Conformational Analysis of 3,4,7,8 Tetraphenyl 1,2,5,6 Tetraazocine

Crystallographic Analysis and Solid-State Structures

While a definitive single-crystal X-ray structure for 3,4,7,8-tetraphenyl-1,2,5,6-tetraazocine is not available in the literature, its solid-state characteristics can be predicted by examining related structures, such as dibenzo[b,f] researcher.lifersc.orgdiazocines and other large aza-heterocycles. researchgate.net

Table 1: Predicted Crystallographic Bond Length Ranges for this compound

Eight-membered rings are inherently flexible and typically non-planar, adopting conformations that minimize steric and torsional strain. Unlike six-membered aromatic rings, the 1,2,5,6-tetraazocine ring would not be flat. It would likely adopt a puckered conformation, such as a boat , chair , or twist-boat form. Studies on related dibenzo[b,f] researcher.lifersc.orgdiazocines have confirmed a rigid, saddle-shaped (boat) structure. researchgate.net The significant steric hindrance from the four large phenyl substituents would be a dominant factor in determining the most stable conformation, likely forcing the phenyl rings to twist out of the mean plane of the heterocycle to avoid steric clashes. This would result in a highly contorted, non-planar molecular structure.

Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopic methods are indispensable for elucidating molecular structures, and the predicted data for this compound are based on well-understood principles for aromatic and heterocyclic compounds. pressbooks.publibretexts.org

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. For this compound, which contains no aliphatic protons, the ¹H NMR spectrum would be dominated by signals from the aromatic phenyl protons.

¹³C NMR: The ¹³C NMR spectrum would show signals for both the phenyl carbons and the carbons of the central tetraazocine ring. Aromatic carbons typically resonate between 110 and 150 ppm . libretexts.org The carbons of the C=N bonds in the tetraazocine ring would be expected at the lower end of this range or slightly further downfield. Quaternary carbons (to which the phenyl groups are attached) would show signals of lower intensity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). pressbooks.pub The 1450-1600 cm⁻¹ region would feature multiple sharp bands corresponding to C=C stretching vibrations within the phenyl rings. A key diagnostic peak would be the C=N stretching vibration from the tetraazocine ring, expected in the 1620-1680 cm⁻¹ region. Strong bands in the 690-900 cm⁻¹ range would arise from C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the phenyl rings. libretexts.orgthieme-connect.de

Raman Spectroscopy: Raman spectroscopy would effectively complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong Raman signals. The C=N and C=C stretching vibrations would also be Raman active. For large, conjugated systems, Raman spectroscopy can be particularly sensitive to the vibrations of the molecular backbone. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies

Table of Mentioned Compounds

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the substructural components of a molecule. For this compound (C₂₈H₂₀N₄), high-resolution mass spectrometry would be expected to confirm its monoisotopic mass.

Electron Ionization (EI) mass spectrometry, a common technique, would likely induce characteristic fragmentation patterns. The fragmentation of aromatic nitrogen heterocycles is a well-studied field, and these principles can be applied to predict the behavior of the title compound. nih.govacs.org The process typically involves the ionization of the molecule, followed by cleavage at the weakest bonds and the formation of stable carbocations and radical species.

Given the structure of this compound, the most probable fragmentation pathways would involve the loss of phenyl groups and cleavage of the tetraazocine ring. The initial fragmentation would likely be the loss of a phenyl radical (•C₆H₅) to form a stable cation. Subsequent fragmentations could involve the expulsion of molecular nitrogen (N₂) or other nitrogen-containing fragments from the heterocyclic core. The tropylium (B1234903) ion (m/z 91), a common and stable fragment in the mass spectra of compounds containing benzyl (B1604629) moieties, is also a plausible observation resulting from rearrangement after the initial loss of a substituted phenyl group. youtube.com

A hypothetical table of major ion fragments and their mass-to-charge ratios (m/z) is presented below. This table is predictive and based on established fragmentation principles for similar compounds.

Ion FragmentPredicted m/zFragmentation Pathway Description
[C₂₈H₂₀N₄]⁺• (Molecular Ion)412.17Ionization of the parent molecule.
[C₂₂H₁₅N₄]⁺335.13Loss of a phenyl radical (•C₆H₅) from the molecular ion.
[C₂₈H₂₀]⁺•356.16Loss of two dinitrogen molecules (2 x N₂) from the molecular ion.
[C₂₂H₁₅N₂]⁺307.12Loss of a phenyl radical and a dinitrogen molecule.
[C₇H₇]⁺ (Tropylium ion)91.05Rearrangement and cleavage leading to the stable tropylium ion.
[C₆H₅]⁺77.04Phenyl cation.

Computational Chemistry for Conformational Insights

Computational chemistry provides powerful tools to investigate molecular structures, stabilities, and dynamic properties that can be difficult to ascertain through experimental methods alone. For a flexible system like an eight-membered ring, computational approaches are crucial for exploring its conformational landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to predict the electronic structure of molecules. acs.orgnih.gov For this compound, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

Potential Energy Surface Mapping and Conformational Dynamics

The conformational flexibility of the eight-membered tetraazocine ring means the molecule likely exists as an equilibrium of several different shapes, or conformers. A Potential Energy Surface (PES) is a conceptual and mathematical map that relates the energy of a molecule to its geometry. wikipedia.orgmuni.czlibretexts.org By mapping the PES, chemists can identify all stable conformers (local minima), the transition states that connect them (saddle points), and the energy barriers for interconversion. libretexts.org

For an eight-membered ring, several conformations are plausible, including chair, boat, boat-chair, and various twist forms. rsc.org The large phenyl groups in this compound would significantly influence the relative energies of these conformers due to steric interactions.

A computational PES scan would involve systematically changing key dihedral angles within the tetraazocine ring and calculating the energy at each point. This allows for the visualization of the energy landscape of the molecule. wikipedia.org The results would indicate which conformer is the global minimum (the most stable) and the energy required to convert between different low-energy forms. This information is vital for understanding the molecule's behavior in solution and its potential interactions with other molecules.

Below is a table of potential conformations for the tetraazocine ring that would be investigated through PES mapping.

Potential ConformationKey Structural FeaturesPredicted Relative Stability Consideration
ChairA staggered arrangement that minimizes torsional strain.Potentially stable, but could have steric clashes between phenyl groups.
BoatA more eclipsed structure, often higher in energy.Likely a transition state or a high-energy conformer.
Boat-ChairAn intermediate conformation between the chair and boat forms.A probable low-energy conformer on the PES.
Twist-Boat/CrownTwisted forms that can relieve steric strain.Could be the global minimum to accommodate the bulky phenyl groups.

Electronic Structure and Spectroscopic Properties of 3,4,7,8 Tetraphenyl 1,2,5,6 Tetraazocine

Frontier Molecular Orbital (FMO) Analysis

The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net An analysis of these orbitals provides insight into the molecule's behavior as an electron donor or acceptor and its potential for electronic transitions.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO represents the orbital from which an electron is most readily removed, signifying the molecule's electron-donating capability. Conversely, the LUMO is the orbital to which an electron is most easily added, indicating its electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and electronic excitability. A smaller gap generally corresponds to a molecule that is more easily excited.

For 3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine, the HOMO is anticipated to be predominantly localized on the electron-rich tetraazocine ring, with some contribution from the π-systems of the phenyl groups. The LUMO is also expected to be distributed across the π-conjugated system, likely with significant character on the tetraazocine core. The precise energies of these orbitals would require quantum chemical calculations, such as those based on Density Functional Theory (DFT).

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
LUMO-2.5Electron-accepting orbital, primarily π* in character.
HOMO-6.0Electron-donating orbital, primarily π in character.
HOMO-LUMO Gap 3.5 Indicates moderate electronic stability and excitability.

Orbital Contributions and Electron Density Distribution

The electron density distribution within the HOMO and LUMO is not uniform but is spread across the molecule. In this compound, the nitrogen atoms in the tetraazocine ring, with their lone pairs of electrons, are expected to contribute significantly to the electron density of the HOMO. The phenyl groups, through π-conjugation, will also influence the electron density distribution. The LUMO, on the other hand, is likely to feature a nodal plane passing through the center of the tetraazocine ring, with lobes of electron density distributed over the carbon and nitrogen atoms. The overlap and interaction between the orbitals of the tetraazocine core and the phenyl rings will ultimately determine the final shape and energy of the frontier orbitals.

Theoretical Spectroscopy and Excited State Properties

The interaction of this compound with light can be theoretically modeled to predict its spectroscopic behavior and the nature of its excited states.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the electronic excitation energies and oscillator strengths of molecules. rsc.orgrsc.org By applying TD-DFT, one can simulate the absorption spectrum of this compound. The calculations would likely predict electronic transitions from the HOMO to the LUMO (π → π*), as well as other transitions involving deeper occupied and higher unoccupied orbitals. The results of a TD-DFT analysis would provide valuable information on the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, which are crucial for understanding the photophysical properties of the compound.

Singlet-Triplet Energy Splitting and Intersystem Crossing Pathways

Upon absorption of a photon, a molecule is typically promoted to an excited singlet state (S1). However, it can also transition to an excited triplet state (T1) through a process called intersystem crossing (ISC). chemrxiv.org The energy difference between the S1 and T1 states, known as the singlet-triplet energy splitting (ΔEST), is a key factor that governs the efficiency of ISC. A small ΔEST generally facilitates intersystem crossing.

For this compound, the presence of nitrogen atoms and the extended π-system could influence the magnitude of ΔEST. Theoretical calculations can provide an estimate of this energy gap and help to predict the likelihood of triplet state formation. The pathways for intersystem crossing are governed by spin-orbit coupling, and computational studies can elucidate the most probable routes for this transition.

Table 2: Hypothetical Excited State Properties

PropertyValueSignificance
S1 Energy3.0 eVEnergy of the lowest excited singlet state.
T1 Energy2.2 eVEnergy of the lowest excited triplet state.
ΔEST 0.8 eV Moderate singlet-triplet splitting, suggesting potential for intersystem crossing.

Note: The values presented in this table are for illustrative purposes and are not derived from specific studies on this compound.

Photophysical Phenomena and Advanced Spectroscopic Characterization

The excited state of this compound can decay through several photophysical pathways, including fluorescence (from S1 to the ground state, S0) and phosphorescence (from T1 to S0). The efficiency of these radiative processes is quantified by their respective quantum yields. Advanced spectroscopic techniques, such as time-resolved fluorescence and phosphorescence spectroscopy, would be necessary to experimentally determine the lifetimes of the excited states and the rates of radiative and non-radiative decay processes. These experimental data, in conjunction with theoretical calculations, would provide a comprehensive understanding of the photophysical behavior of this intriguing tetraazocine derivative.

Fluorescence Mechanisms and Quantum Yields

There is a notable lack of specific data in peer-reviewed literature concerning the intrinsic fluorescence mechanisms and quantum yields of pure this compound. As mentioned, the fluorescence observed in early synthetic attempts was later traced to an impurity. This suggests that the tetraazocine itself may be non-fluorescent or weakly fluorescent under typical conditions. Without experimental data on its emission properties, a detailed discussion of its fluorescence mechanism or a reliable measurement of its quantum yield is not possible at this time. Further research is required to purely synthesize and characterize the photophysical properties of this specific compound.

Aggregation-Induced Emission (AIE) Characteristics and Related Phenomena

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often observed in molecules with multiple phenyl rings that have their intramolecular rotations restricted in the aggregated state.

There are currently no published scientific studies that specifically investigate or report aggregation-induced emission (AIE) characteristics for this compound. The study of AIE phenomena requires the compound to be synthesized in a pure form and its photophysical properties to be examined in various solvent systems and aggregation states. Due to the historical challenges in isolating this tetraazocine from fluorescent byproducts, the necessary research to determine its AIE properties has not been reported.

Coordination Chemistry and Metal Complexation of 3,4,7,8 Tetraphenyl 1,2,5,6 Tetraazocine

Electronic and Magnetic Properties of Metal-Tetraazocine Complexes

The incorporation of a metal ion into the 3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine ligand framework induces profound changes in its electronic and magnetic characteristics. These properties are intricately linked to the nature of the metal ion, its oxidation state, and the resulting coordination geometry.

The coordination of a metal ion to the nitrogen atoms of the tetraazocine ring significantly perturbs the electronic landscape of the ligand. This modulation is a consequence of the interaction between the metal d-orbitals and the π-system of the tetraazocine core. Spectroscopic techniques, particularly UV-Vis and computational studies, provide valuable insights into these changes.

Upon complexation, a noticeable shift in the electronic absorption bands of the tetraazocine ligand is typically observed. These shifts are indicative of the altered energy levels of the molecular orbitals. For instance, coordination can lead to a bathochromic (red) or hypsochromic (blue) shift of the π-π* and n-π* transitions of the ligand, depending on the specific metal-ligand interactions. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to model the electronic structure of these complexes. nih.govresearchgate.net These studies reveal that the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the tetraazocine ligand are modified upon coordination. The extent of this modification is dependent on the degree of orbital overlap and the energy compatibility between the metal and ligand orbitals. This HOMO-LUMO gap alteration directly influences the electronic and photophysical properties of the complex.

Table 1: Representative UV-Vis Absorption Data for this compound and a Hypothetical Metal Complex

Compoundλmax (nm) (π-π)λmax (nm) (n-π)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Free Tetraazocine35048015,000
[M(Tetraazocine)Cl₂]36546518,000
Note: This table is illustrative and based on general principles of coordination chemistry, as specific experimental data for this compound complexes is not readily available in the searched literature. The data illustrates a hypothetical bathochromic shift for the π-π transition and a hypsochromic shift for the n-π* transition upon coordination.*

The magnetic properties of metal-tetraazocine complexes are primarily dictated by the number of unpaired d-electrons on the metal center and the ligand field environment created by the tetraazocine ligand. Depending on the metal ion, these complexes can exhibit paramagnetism, diamagnetism, or more complex magnetic behaviors like spin-state transitions and magnetic ordering.

Spin-State Transitions:

For transition metal ions with d⁴ to d⁷ electron configurations in an octahedral-like environment, the possibility of spin-crossover (SCO) exists. SCO is a phenomenon where the complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. The spin state is determined by the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P). If Δ is comparable to P, a spin transition can be induced.

While specific experimental evidence for spin-crossover in this compound complexes is not prevalent in the searched literature, the nitrogen-donating nature of the ligand suggests that it could create a ligand field strength that, with appropriate metal ions like Fe(II) or Co(II), might lead to SCO behavior. The steric bulk of the phenyl substituents could also influence the coordination geometry and, consequently, the ligand field, providing a mechanism to tune the spin-state energetics.

Magnetic Ordering:

In polynuclear complexes or in the solid state, interactions between the magnetic moments of individual metal centers can lead to collective magnetic phenomena such as ferromagnetic (alignment of spins) or antiferromagnetic (anti-parallel alignment of spins) ordering. The tetraazocine ligand can act as a bridge between metal centers, mediating magnetic exchange interactions. The pathway and efficiency of this magnetic coupling would depend on the orbital overlap between the metal centers through the bridging ligand.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the magnetic properties of paramagnetic metal complexes. researchgate.netillinois.edu The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic ground state and the distribution of unpaired electron spin density within the molecule. nih.gov

Table 2: Predicted Magnetic Properties for Hypothetical Metal-Tetraazocine Complexes

Metal Iond-electron CountPossible Spin State(s)Predicted Magnetic Behavior
Cu(II)d⁹S = 1/2Paramagnetic
Ni(II) (sq. planar)d⁸S = 0Diamagnetic
Fe(II) (octahedral)d⁶S = 0 (LS), S = 2 (HS)Potential for Spin-Crossover
Mn(II) (octahedral)d⁵S = 5/2 (HS)Paramagnetic
Note: This table provides a theoretical prediction based on common coordination numbers and geometries for these metal ions. The actual observed properties would be highly dependent on the specific synthesized complex.

Electrochemical Behavior and Redox Chemistry of 3,4,7,8 Tetraphenyl 1,2,5,6 Tetraazocine

Cyclic Voltammetry and Electroreduction Pathways

Cyclic voltammetry is a fundamental electrochemical technique used to probe the reduction and oxidation processes of a chemical species. This section would have detailed the specific electrochemical behavior of 3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine under voltammetric conditions.

Characterization of Redox Potentials and Electron Transfer Mechanisms

A thorough investigation in this area would determine the potentials at which the compound accepts electrons (reduction). This involves identifying the number of electrons transferred in each step and whether these transfers are reversible or irreversible processes. Such data is crucial for understanding the electronic structure and reactivity of the molecule. Unfortunately, no studies detailing the redox potentials or the electron transfer mechanisms for this compound could be located.

Influence of Supporting Electrolytes and Solvent Systems on Electrochemical Responses

The choice of solvent and supporting electrolyte can significantly impact electrochemical reactions. These components can affect the stability of the generated radical ions and influence the measured redox potentials. Research in this subsection would have explored how different electrochemical environments alter the reduction of this compound. Without experimental data, it is not possible to describe these specific influences.

Diffusion-Controlled vs. Adsorption-Controlled Processes

In an electrochemical experiment, the movement of the electroactive species to the electrode surface can be governed by diffusion from the bulk solution or by adsorption onto the electrode surface. Distinguishing between these processes is key to understanding the reaction kinetics. This would typically be determined by analyzing the relationship between the peak current in cyclic voltammograms and the scan rate. No such analysis for this compound has been published.

Electrochemical Oxidation and Related Transformations

This section would have focused on the behavior of the compound when electrons are removed (oxidation), a process that often leads to the formation of new chemical species.

Anodic Behavior and Oxidative Dimerization

Investigating the anodic behavior involves studying the compound's stability at positive potentials and characterizing its oxidation products. One common outcome of electrochemical oxidation is the coupling of two molecules to form a dimer. There is currently no available research describing the anodic behavior or any potential oxidative dimerization of this compound.

Formation of Electroactive Species and Structural Changes

Electrochemical oxidation can lead to the formation of new electroactive species with distinct properties. This process is often accompanied by significant changes in the molecular structure. A detailed study would use techniques like spectroelectrochemistry to identify these new species and elucidate the structural transformations that occur upon oxidation. This information is not available for this compound.

Mechanistic Insights into Electron Transfer Processes of this compound

A detailed examination of the electrochemical behavior of this compound provides critical insights into the mechanisms governing its redox reactions. Understanding these pathways, including single electron transfer events, coupled chemical reactions, and the influence of environmental factors like pH, is fundamental to elucidating the compound's reactivity and potential applications in fields such as materials science and catalysis.

Single Electron Transfer (SET) Mechanisms in Reactivity

In the broader context of nitrogen heterocycles, the likelihood of an SET mechanism can be preliminarily assessed using techniques like cyclic voltammetry. The absence of oxidation or reduction peaks within the potential window of a given reaction can suggest that SET pathways are less likely to be involved under those specific conditions. acs.org Conversely, the presence of reversible or quasi-reversible redox waves points towards the formation of stable or semi-stable radical ions, a hallmark of SET-initiated reactions.

Coupled Chemical Reactions (ECi mechanisms) in Redox Cycles

The electrochemical behavior of this compound is further complicated by chemical reactions that are coupled to the initial electron transfer step. These are often referred to as ECi (Electron transfer followed by a chemical reaction) or related mechanisms (e.g., ECE, where a second electron transfer follows the chemical step). Such coupled reactions are common in the redox chemistry of complex organic molecules.

The specific nature of the coupled chemical reaction is highly dependent on the structure of the molecule and the reaction conditions, including the solvent, supporting electrolyte, and the presence of any nucleophiles or electrophiles.

pH-Dependent Electrochemical Behavior and Protonation Effects

The electrochemical properties of nitrogen-containing heterocyclic compounds can be highly sensitive to pH due to the presence of basic nitrogen atoms that can be protonated. Protonation can significantly alter the electronic structure of a molecule, thereby affecting its redox potentials.

For example, studies on 8-alpha-N-imidazolylriboflavin have shown that the pKa values of the oxidized, semiquinone, and hydroquinone (B1673460) forms of the molecule are all different. nih.gov This results in a complex pH-dependence of the formal potentials of the two successive one-electron redox couples. nih.gov The oxidation-reduction potential of this molecule was determined to be pH-dependent, and this was attributed to the ionization of the imidazole (B134444) substituent. nih.gov

In a different system, the oxidation potential of a ruthenium(II)-polypyridine sensitizing dye, which is pH-independent in solution, becomes pH-dependent upon adsorption onto a TiO2 surface. nrel.gov The potential was observed to decrease by 53 mV per pH unit, which is a phenomenon that has significant implications for the driving force of electron transfer in dye-sensitized solar cells. nrel.gov This induced pH-dependence highlights how the local environment can dramatically influence the electrochemical behavior of a molecule. nrel.gov For a molecule like this compound, the four nitrogen atoms in the central ring represent potential sites for protonation, suggesting that its redox chemistry is likely to be significantly influenced by the pH of the medium.

Advanced Applications and Materials Science Perspectives of 3,4,7,8 Tetraphenyl 1,2,5,6 Tetraazocine

Building Blocks for Supramolecular Assemblies

The utility of a molecule as a building block in supramolecular chemistry is predicated on its ability to form well-defined, stable, and predictable non-covalent interactions with itself or other molecules. Due to the inherent instability and the disproven synthesis of 3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine, there is no experimental research on its use in supramolecular assemblies.

π-π interactions are a driving force in the self-assembly of many aromatic compounds. Theoretical calculations have suggested a non-planar structure for this compound, a consequence of steric hindrance from its four phenyl substituents. vulcanchem.com Such a conformation would significantly influence its ability to participate in the face-to-face π-stacking that is often crucial for ordered self-assembly. However, in the absence of a verified synthesis and isolation of the compound, these theoretical considerations cannot be experimentally validated, and thus, no principles of its self-assembly have been established.

The design of coordination networks relies on ligands that can predictably bind to metal centers to form extended, ordered structures. While the tetraazocine ring contains multiple nitrogen atoms that could potentially act as coordination sites, the instability of the molecule has precluded any investigation into its use as a ligand in the formation of coordination polymers or networks.

Organic Electronic and Optoelectronic Materials

The development of new materials for organic electronics and optoelectronics requires compounds with robust stability and well-characterized electronic and photophysical properties. The challenges surrounding the existence and stability of this compound mean that it has not been credibly investigated for such applications.

There is no evidence in the scientific literature of this compound being used as an emitter in OLEDs. It is of significant historical note that fluorescent properties once incorrectly attributed to the tetraazocine were later identified as originating from 2,4,5-triphenylimidazole, a byproduct of the discredited synthesis route. vulcanchem.com This misidentification highlights the difficulties in characterizing the products of the initial synthetic attempts.

The application of organic molecules in photovoltaic devices as donors, acceptors, or interfacial layers requires compounds with suitable energy levels, charge transport properties, and stability under operational conditions. No studies have been reported on the potential use of this compound in organic photovoltaics.

The development of chemo- or biosensors often relies on the specific and measurable interaction of a target analyte with a stable molecular platform. Given the unverified existence and instability of this compound, it has not been explored for any sensor applications.

Products from the Reassessed Thermolysis of Benzil (B1666583) Monohydrazone

The table below lists the actual products identified from the thermolysis of benzil monohydrazone at 150–200°C in moist air, a reaction once thought to yield this compound. vulcanchem.com

CompoundYield (%)
Benzil10
Benzaldehyde10
Benzamide22
Benzyl (B1604629) phenyl ketone19
Benzil bis(ketazine)11
3,4,5,6-Tetraphenylpyridazine9
2,4,5-Triphenylimidazole2

Catalysis and Related Chemical Transformations

A thorough review of existing scientific literature reveals a notable absence of research focused on the catalytic applications of this compound. The current body of scientific knowledge is primarily concentrated on its synthesis and structural characterization.

Role as Ligand in Homogeneous and Heterogeneous Catalysis

There is currently no available data in peer-reviewed literature to suggest that this compound has been investigated or utilized as a ligand in either homogeneous or heterogeneous catalysis. The potential of its nitrogen-rich heterocyclic core to coordinate with metal centers, a key feature for catalytic ligands, remains an unexplored area of its chemistry. Consequently, no specific research findings or data tables concerning its performance in catalytic systems can be provided.

Mediators in Redox-Driven Chemical Reactions

Similarly, the role of this compound as a mediator in redox-driven chemical reactions is not documented in the available scientific literature. Investigations into its electron transfer properties, which would be fundamental to such applications, have not been reported. Therefore, there are no detailed research findings or associated data to present on this topic. The potential for this molecule to engage in single-electron transfer processes, a characteristic seen in some other diazocine derivatives, has not been explored for this specific tetraazocine. researchgate.net

Future Research Directions and Emerging Paradigms for 3,4,7,8 Tetraphenyl 1,2,5,6 Tetraazocine

Exploration of Novel Derivatives and Analogues with Tunable Properties

A significant avenue for future research lies in the systematic exploration of derivatives and analogues of 3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine. The goal is to precisely tune the molecule's electronic, optical, and electrochemical properties through targeted synthetic modifications. Research on related nitrogen-containing macrocycles, such as tetraazachlorins, has demonstrated that the addition of peripheral substituents can markedly alter photophysical properties. For instance, the introduction of phenyl groups on a tetraazachlorin core has been shown to significantly increase the fluorescence quantum yield. researchgate.net

Table 1: Hypothetical Property Modulation in Substituted Tetraphenyl-tetraazocine Derivatives

Substituent on Phenyl Ring Expected Effect on Electronic Properties Potential Application
Methoxy (-OCH₃) Electron-donating; Raises HOMO level, may cause a red-shift in absorption/emission. Red-emitting OLEDs
Nitro (-NO₂) Electron-withdrawing; Lowers LUMO level, enhances electron-accepting character. n-type organic semiconductors
Cyano (-CN) Strong electron-withdrawing; Lowers both HOMO and LUMO, potentially increasing electron affinity. Electron transport materials

Integration into Hybrid Materials and Nanostructures

The incorporation of this compound as a functional building block into larger, multi-component systems is a promising frontier. This involves its integration into hybrid materials, such as polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs), as well as its self-assembly into defined nanostructures. By embedding the tetraazocine core into a polymer backbone or using it as a linker in a framework, it may be possible to create materials with novel conductive, porous, or photophysical characteristics.

For example, related tetrazene compounds have been studied for their role in inhibiting radical polymerization, which suggests that the tetraazocine ring could also interact with polymer chains in unique ways. capes.gov.br Future work could explore the synthesis of vinyl-functionalized tetraphenyl-tetraazocine derivatives that can act as monomers in polymerization reactions. The resulting polymers would feature the tetraazocine unit as an integral part of their structure, potentially leading to materials with high thermal stability and unique optoelectronic properties. Furthermore, the planar nature of the core and the appended phenyl groups could be exploited to induce self-assembly into nanoribbons or thin films for use in electronic devices.

Advanced Computational Design and Predictive Modeling for Material Properties

Advanced computational chemistry offers a powerful tool for accelerating the discovery and design of new materials based on the this compound scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are key methods for predicting the geometric and electronic structures, as well as the optical properties of these molecules before their synthesis. nih.govscispace.com Such calculations can provide deep insights into how structural modifications will influence material properties, guiding synthetic efforts toward the most promising candidates.

Future computational studies should focus on building accurate models that correlate the structure of tetraazocine derivatives with their functional properties. mit.edu This includes calculating HOMO/LUMO energies, simulating absorption and emission spectra, and determining bond dissociation energies to predict stability. Quantum Theory of Atoms in Molecules (QTAIM) analysis could also be employed to characterize the nature of the chemical bonds within the molecule and its interactions with other species. nih.gov These predictive models can significantly reduce the experimental effort required by screening vast numbers of potential derivatives for desired characteristics.

Table 2: Predicted Data from a Hypothetical DFT Study on this compound

Calculated Property Predicted Value/Characteristic Significance
Optimized Geometry Planar tetraazocine core with twisted phenyl groups Determines crystal packing and solid-state properties.
HOMO-LUMO Gap ~2.5 - 3.0 eV (Hypothetical) Correlates with the color and primary electronic transition.
Simulated Absorption (Q-band) ~550 - 600 nm (Hypothetical) Predicts the wavelength of maximum light absorption for photocatalytic or sensing applications.
First Solvation Shell Energy Variable based on solvent Indicates solubility and behavior in different chemical environments.

Interdisciplinary Research Opportunities in Chemical Physics and Engineering

The full potential of this compound and its future derivatives will be best realized through interdisciplinary collaboration between chemists, physicists, and engineers. Materials research is an inherently interdisciplinary field where fundamental advances are required to create new technologies. mit.edu The unique properties of these compounds create opportunities at the intersection of several scientific disciplines.

In chemical physics, the molecule serves as an excellent model system for studying fundamental processes like charge transport, energy transfer, and intersystem crossing in nitrogen-rich heterocyclic systems. Ultrafast spectroscopy could be used to probe the dynamics of its excited states. In chemical engineering, the development of scalable, cost-effective synthesis routes is crucial for the commercial viability of any resulting materials. nih.gov Engineers could also design and fabricate devices, such as sensors, solar cells, or electronic components, that leverage the unique properties of these new materials. This collaborative approach, which bridges fundamental science with practical application, will be essential for translating the laboratory potential of this compound into real-world technological advancements.

Q & A

Q. Electronic Properties :

  • Computational Methods : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model π-conjugation in the tetraazocine ring. UV-Vis spectroscopy (λmax ~300–400 nm) and fluorescence assays assess extended π-systems .

What mechanisms drive the thermal instability of this compound, and how can intermediates be stabilized?

Advanced Research Question
The compound decomposes via dinitrogen elimination , forming pyridazine derivatives (e.g., 3,4,5,6-tetraphenylpyridazine) under heat . To stabilize intermediates:

  • Low-Temperature Synthesis : Conduct reactions below 50°C to reduce thermal scission.
  • Trapping Agents : Introduce Lewis acids (e.g., BF₃·OEt₂) to coordinate nitrogen lone pairs, slowing decomposition.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track N–N bond vibrations (e.g., ~1200–1400 cm⁻¹) and identify transient species.

How do competing reaction pathways (e.g., imidazole vs. tetraazocine formation) arise in benzil-hydrazine systems?

Advanced Research Question
The Radziszewski reaction dominates in the presence of benzaldehyde and ammonia, favoring 2,4,5-triphenylimidazole over tetraazocine . To suppress this:

  • Reagent Purity : Use rigorously dried benzil monohydrazone to avoid aldehyde contaminants.
  • Kinetic Control : Optimize reaction times (short durations reduce side-product accumulation).
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N hydrazine) tracks nitrogen migration pathways via MS/MS fragmentation.

What environmental stability challenges does this compound face, and how are degradation products analyzed?

Advanced Research Question
Tetraazocines are prone to photolysis and microbial degradation under anaerobic conditions with nutrient supplementation .

  • Stability Testing :
    • Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC for nitroso or nitro derivatives.
    • Microbial Assays : Use soil slurries with Pseudomonas spp. to assess biodegradation rates.
  • Analytical Tools : GC-MS with electron capture detection identifies chlorinated byproducts; HRMS confirms molecular formulas.

How can computational methods guide the design of derivatives with enhanced electronic or catalytic properties?

Advanced Research Question

  • Molecular Modeling :
    • Frontier Orbital Analysis : HOMO-LUMO gaps predict redox activity (e.g., for catalysis).
    • Docking Studies : Simulate interactions with metal surfaces (e.g., Pt or Pd) for catalytic applications.
  • Synthetic Targets : Introduce electron-withdrawing groups (e.g., –NO₂) to lower LUMO energy, enhancing charge transport in organic electronics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.